molecular formula C14H18O3 B13685453 5,8-Dimethoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one

5,8-Dimethoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one

Cat. No.: B13685453
M. Wt: 234.29 g/mol
InChI Key: OHGJZZLQDWBMTL-UHFFFAOYSA-N
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Description

5,8-Dimethoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one is an organic compound belonging to the class of naphthalenes. Naphthalenes are polycyclic aromatic hydrocarbons known for their stability and diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Aldol Condensation: Combining appropriate aldehydes and ketones under basic conditions.

    Friedel-Crafts Alkylation: Using alkyl halides and a Lewis acid catalyst to introduce alkyl groups.

    Methoxylation: Introducing methoxy groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in controlled environments. These methods may include:

    Batch Reactors: For precise control over reaction conditions.

    Continuous Flow Reactors: For efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,8-Dimethoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one involves its interaction with specific molecular targets. These interactions may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Binding: Interacting with cellular receptors to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethoxybenzene: A simpler aromatic compound with methoxy groups.

    1,1-Dimethyl-2,3-dihydro-1H-indene: A related compound with a similar structure but different functional groups.

Uniqueness

5,8-Dimethoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one is unique due to its specific arrangement of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

5,8-dimethoxy-1,1-dimethyl-3,4-dihydronaphthalen-2-one

InChI

InChI=1S/C14H18O3/c1-14(2)12(15)8-5-9-10(16-3)6-7-11(17-4)13(9)14/h6-7H,5,8H2,1-4H3

InChI Key

OHGJZZLQDWBMTL-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)CCC2=C(C=CC(=C21)OC)OC)C

Origin of Product

United States

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